molecular formula C19H24N4O3 B2487668 (E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885181-12-4

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate

Cat. No. B2487668
M. Wt: 356.426
InChI Key: OXCNNRPTBBZKGA-UHFFFAOYSA-N
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Description

This compound pertains to a class of chemicals that have been synthesized for various applications, particularly in organic and medicinal chemistry. Though specific information on this compound is rare, its structure suggests its potential in biochemical applications due to the presence of functional groups like cyano, oxo, and piperazine.

Synthesis Analysis

The compound may be synthesized through reactions involving secondary amines, as indicated by studies involving similar structures. For instance, ethyl carboxylates reacting with secondary amines can yield N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).

Molecular Structure Analysis

Structural analysis often involves X-ray crystallography and NMR spectroscopy. Although specific studies on this compound are not available, related piperazine derivatives demonstrate diverse hydrogen-bonding networks and polymorphism in crystalline forms (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical properties such as reactivity with amines, and transformation into different derivatives, highlight the compound’s versatility in synthesis and potential chemical reactions. For example, piperazine derivatives have been known to react with various agents to form new compounds with significant biological activity (Rajkumar et al., 2014).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are critical for the compound's applications in material science and drug formulation. Similar compounds have been analyzed for their crystalline structures and polymorphic forms to determine their physical characteristics (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of a compound, including its stability, reactivity, and degradation pathways, are essential for understanding its applications and safety. Studies on similar compounds provide insights into their reactivity and potential uses in various fields (Kulkarni et al., 2016).

Scientific Research Applications

Chemical Reactions and Derivatives Formation

  • Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interact with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. When reacting with piperazine, they generate N,N'-disubstituted piperazine derivatives, highlighting the chemical versatility of piperazine derivatives (Vasileva et al., 2018).
  • The preparation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, followed by several steps, results in the formation of cephalosporanic and penicillanic acid derivatives through the Mannich reaction, showcasing the compound's potential in synthesizing medically relevant derivatives (Başoğlu et al., 2013).
  • The conversion of cyanoacylation products into various heterocyclic systems, such as 3-substituted 2-iminocoumarins, acrylamides, and other derivatives, demonstrates the structural complexity and potential pharmacological applications of these compounds (Bialy & Gouda, 2011).

Biological Activity

Antimicrobial and Enzymatic Activity Studies

  • Various derivatives, such as 1,2,4-triazol-3-ones and penicillanic/cephalosporanic acid derivatives, have been synthesized and tested for antimicrobial, antilipase, and antiurease activities. These studies reveal the potential of piperazine derivatives in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).

Structural and Conformational Analysis

Crystal and Conformational Structure Insights

  • The study of compounds like enoxacin trihydrate, which includes a piperazinium ring, reveals insights into the conformational structure and hydrogen bonding patterns, providing a foundation for understanding the molecular interactions and stability of related compounds (Parvez et al., 2004).
  • Investigations into compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide valuable information on the molecular conformations and dihedral angles, contributing to the understanding of molecular geometry and its implications for chemical reactivity and interactions (Faizi et al., 2016).

properties

IUPAC Name

ethyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-2-26-19(25)23-12-10-22(11-13-23)15-17(14-20)18(24)21-9-8-16-6-4-3-5-7-16/h3-7,15H,2,8-13H2,1H3,(H,21,24)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNNRPTBBZKGA-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate

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